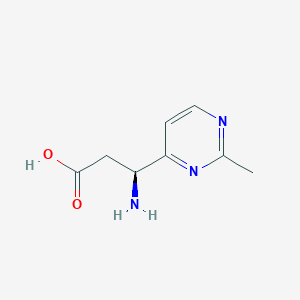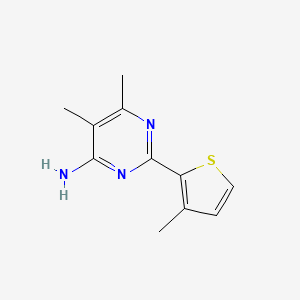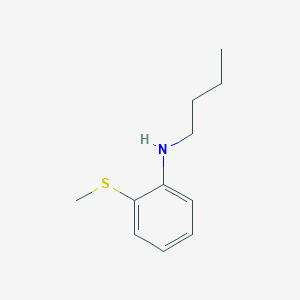
N-Butyl-2-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-(methylthio)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a methylthio group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(methylthio)aniline can be achieved through several methods. One common approach involves the alkylation of 2-(methylthio)aniline with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(methylthio)aniline
Reagent: Butyl halide (e.g., butyl bromide)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Solvent: Anhydrous ethanol or dimethylformamide (DMF)
Reaction Conditions: Reflux the mixture for several hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron (Fe), hydrochloric acid (HCl)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, sulfonic acids, halogenated anilines
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-2-(methylthio)aniline depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the butyl and methylthio groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-butyl)-2-methylaniline
- N-(tert-butyl)-4-(methylthio)aniline
Comparison
N-Butyl-2-(methylthio)aniline is unique due to the specific positioning of the butyl and methylthio groups, which can affect its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C11H17NS |
|---|---|
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
N-butyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ITWHCGWVDRGZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=CC=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


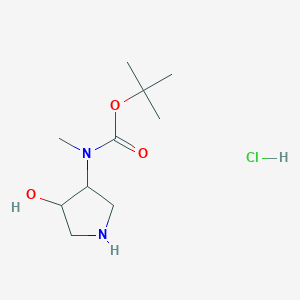
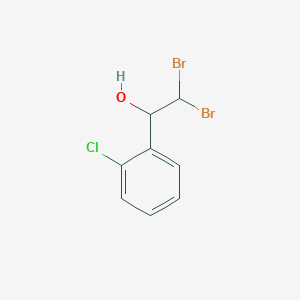
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
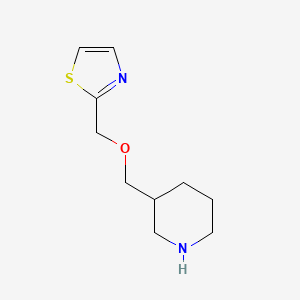
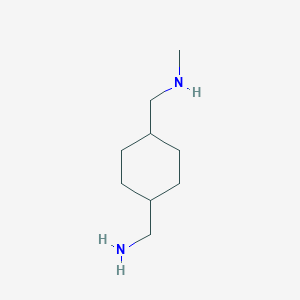

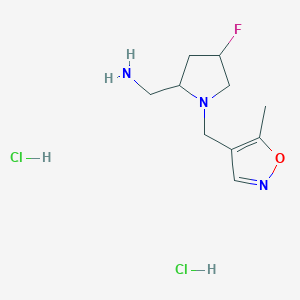
![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15279718.png)
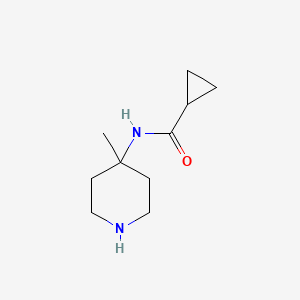
![5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)
![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
